molecular formula C15H12BrNO3 B5887750 (4-Bromophenyl) 4-acetamidobenzoate

(4-Bromophenyl) 4-acetamidobenzoate

Cat. No.: B5887750
M. Wt: 334.16 g/mol
InChI Key: ZOCFZFOQONDVOA-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 4-acetamidobenzoate is a brominated aromatic ester featuring a 4-acetamidobenzoate backbone linked to a 4-bromophenyl group. This compound belongs to a class of acetamidobenzoate derivatives, which are characterized by their acetamido (-NHCOCH₃) and ester (-COO-) functional groups.

Key structural attributes include:

  • Aromatic Bromine Substitution: The 4-bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems.
  • Acetamido Functionality: The 4-acetamido group on the benzoate moiety contributes to hydrogen-bonding capacity and solubility modulation.

Properties

IUPAC Name

(4-bromophenyl) 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-10(18)17-13-6-2-11(3-7-13)15(19)20-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFZFOQONDVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

  • Dissolve 4-acetamidobenzoic acid and 4-bromophenol in an appropriate solvent such as dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 4-acetamidobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and 4-bromophenol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 4-acetamidobenzoic acid and 4-bromophenol.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

(4-Bromophenyl) 4-acetamidobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used as a probe or a ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 4-acetamidobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the acetamidobenzoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below highlights structural differences between (4-Bromophenyl) 4-acetamidobenzoate and related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Functional Groups
This compound 4-Acetamidobenzoate 4-Bromophenyl ester ~318.1* -NHCOCH₃, -COO-, -Br
Ethyl 4-acetamidobenzoate 4-Acetamidobenzoate Ethyl ester 207.23 -NHCOCH₃, -COOCH₂CH₃
4-Bromophenyl (4-chlorophenoxy)acetate Phenoxyacetate 4-Bromophenyl, 4-chlorophenoxy 341.58 -OCH₂COO-, -Br, -Cl
4-Acetamidophenyl 2-acetoxybenzoate 2-Acetoxybenzoate 4-Acetamidophenyl ester ~313.3* -NHCOCH₃, -OAc, -COO-

*Calculated based on formula.

Key Observations :

  • Halogen Influence: The bromine atom in the target compound increases molecular weight and lipophilicity (higher logP) compared to non-halogenated analogs like Ethyl 4-acetamidobenzoate.
  • Ester Group Variability : Replacing the ethyl group (Ethyl 4-acetamidobenzoate) with a bromophenyl group significantly alters steric bulk and electronic properties, affecting reactivity and solubility .

Physicochemical Properties

Comparative physicochemical data (where available):

Property This compound Ethyl 4-Acetamidobenzoate 4-Bromophenyl (4-chlorophenoxy)acetate
Molecular Weight ~318.1 207.23 341.58
logP (Predicted) ~3.5–4.0* ~1.8–2.2 4.7
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 5 4 5

*Estimated based on structural analogs.

Insights :

  • Lipophilicity: The bromophenyl group increases logP compared to ethyl esters, suggesting reduced aqueous solubility. The chlorophenoxy analog (logP = 4.7) is even more lipophilic, aligning with its higher halogen content .
  • Rotational Freedom : All compounds exhibit moderate flexibility due to ester linkages, which may influence conformational stability in biological environments.

Q & A

Q. What are the established synthetic routes for (4-bromophenyl) 4-acetamidobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 4-bromophenol and 4-acetamidobenzoic acid. Key steps include:

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid group .
  • Solvent selection : Anhydrous dichloromethane or THF under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Optimization : Adjusting molar ratios (1:1.2 for acid:phenol), temperature (0–25°C), and reaction time (12–24 hrs) to maximize yield (typically 60–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm ester linkage (e.g., carbonyl at ~168–170 ppm) and bromine/acetamido substituents .
  • IR : Stretching frequencies for ester C=O (~1740 cm1^{-1}) and amide N-H (~3300 cm1^{-1}) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (space group P21_1/n) are common for brominated aromatics .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]+^+ at m/z 334.0) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or biological activity data for derivatives of this compound?

  • Cross-validation : Combine multiple techniques (e.g., NMR, X-ray) to confirm structural assignments. For example, crystallographic data can clarify ambiguous NOE correlations .
  • Biological assays : Replicate enzyme inhibition studies (e.g., COX-2 or kinase assays) under standardized conditions (pH 7.4, 37°C) with positive/negative controls. Discrepancies in IC50_{50} values may arise from solvent effects (DMSO vs. aqueous buffers) .
  • Computational modeling : Use DFT (density functional theory) to predict electronic effects of bromine/acetamido groups on reactivity or binding affinity .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in related compounds?

  • Systematic substitution : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 4-bromophenyl or benzoate positions to assess steric/electronic effects .
  • Pharmacokinetic profiling : Measure logP (octanol/water partition) to evaluate lipophilicity. Bromine increases logP (~2.8), enhancing membrane permeability but potentially reducing solubility .
  • In silico screening : Dock compounds into target proteins (e.g., PARP or HDACs) using AutoDock Vina to prioritize synthesis .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Isotopic labeling : Use 18^{18}O-labeled water to track ester hydrolysis pathways via LC-MS .
  • Kinetic studies : Monitor reaction rates under varying pH (4–10) to identify rate-determining steps. Bromine’s electron-withdrawing effect accelerates hydrolysis compared to non-halogenated analogs .
  • Intermediate trapping : Identify acyl intermediates (e.g., using TEMPO) in SN2 reactions with amines or thiols .

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